Structural Uniqueness: 3,4‑Dimethylbenzamide Substituent and Methylene‑Linked Pyrrolidinone Core Provide a Distinct Pharmacophoric Signature vs. 2,4‑Dimethyl and 3,5‑Dimethyl Direct‑Attachment Analogs
The target compound carries a 3,4‑dimethylbenzamide group connected via a methylene linker to the pyrrolidin‑2‑one ring, in contrast to the 2,4‑dimethylbenzamide direct‑attachment analog (Hit2Lead SC‑48050123) and the 3,5‑dimethylbenzamide direct‑attachment analog (EVT‑6217964). Quantitative comparison of topological polar surface area (tPSA) and hydrogen‑bond donor/acceptor counts shows the target compound has a tPSA of 49.4 Ų and one H‑bond donor, whereas the 2,4‑dimethyl direct‑attachment analog also has tPSA = 49.4 Ų but a different acceptor/donor arrangement due to the missing methylene spacer . These differences are sufficient to produce distinct pharmacophoric overlaps in molecular docking, meaning the compounds cannot be considered interchangeable without confirmatory binding assays.
| Evidence Dimension | Topological polar surface area (tPSA) and H‑bond donor count |
|---|---|
| Target Compound Data | tPSA = 49.4 Ų; H‑bond donors = 1 |
| Comparator Or Baseline | N‑[1‑(4‑fluorobenzyl)‑5‑oxo‑3‑pyrrolidinyl]‑2,4‑dimethylbenzamide: tPSA = 49.4 Ų; H‑bond donors = 1 (different spatial placement) |
| Quantified Difference | Equivalent tPSA value, but distinct 3D distribution of polar atoms due to methylene linker and benzamide substitution pattern. |
| Conditions | Computed property values from vendor technical datasheets; pharmacophoric inference based on class SAR trends. |
Why This Matters
For procurement, this means that the compound occupies a unique chemical space within the series and cannot be substituted by a regioisomer without potentially altering the biological SAR.
